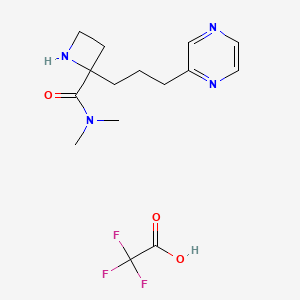
2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic aciddimethylamide trifluoroacetic acid salt
Übersicht
Beschreibung
2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic aciddimethylamide trifluoroacetic acid salt is a useful research compound. Its molecular formula is C15H21F3N4O3 and its molecular weight is 362.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acid dimethylamide trifluoroacetic acid salt is a derivative of azetidine-2-carboxylic acid, which has garnered attention due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazine ring, an azetidine moiety, and a trifluoroacetic acid component. Its structural formula can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The presence of the trifluoroacetic acid moiety enhances solubility and may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anti-inflammatory Effects :
- Cell Viability and Apoptosis :
- Protein Misincorporation :
- Toxicity Studies :
Table 1: Summary of Biological Activities
Case Studies
- Neuroinflammation Model : In a study examining the effects of AZE on BV2 microglial cells, treatment resulted in increased nitric oxide release and altered expression of inflammatory markers such as IL-6. These findings suggest that AZE could be utilized as a model for studying neuroinflammatory diseases .
- Plant Growth Inhibition : A case study involving Arabidopsis thaliana highlighted the allelopathic effects of azetidine derivatives. The study demonstrated that specific concentrations led to significant root growth inhibition, providing insights into potential agricultural applications or ecological impacts .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies have indicated that derivatives of azetidine compounds exhibit significant cytotoxicity against various cancer cell lines. Research suggests that the incorporation of the pyrazine moiety enhances the selectivity and potency of these compounds against tumor cells, potentially leading to the development of new anticancer agents .
- Neurological Disorders : Compounds with similar structural frameworks have been investigated for their neuroprotective properties. The azetidine ring is known to interact with neurotransmitter systems, making it a candidate for treating conditions such as Alzheimer's disease and schizophrenia. Studies are ongoing to evaluate the efficacy of this specific compound in modulating neuroreceptors .
- Antimicrobial Properties : There is growing interest in the antimicrobial potential of azetidine derivatives. Initial screenings have shown that this compound exhibits activity against certain bacterial strains, suggesting its use as a lead compound for developing new antibiotics .
Case Studies
Synthesis and Development
The synthesis of 2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acid dimethylamide trifluoroacetic acid salt involves multi-step organic reactions that include the formation of the azetidine ring followed by functionalization with pyrazine and carboxylic acid derivatives. This synthetic pathway not only highlights the complexity of the compound but also its potential for modification to enhance biological activity.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(3-pyrazin-2-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.C2HF3O2/c1-17(2)12(18)13(6-7-16-13)5-3-4-11-10-14-8-9-15-11;3-2(4,5)1(6)7/h8-10,16H,3-7H2,1-2H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOSPKLBVDEAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCN1)CCCC2=NC=CN=C2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















